N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide
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Overview
Description
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a phenylsulfonyl group, and an oxazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 2-fluorobenzyl chloride and an appropriate amine, followed by the introduction of the oxazinan ring through cyclization reactions. The phenylsulfonyl group is then added via sulfonylation reactions. The final step involves the formation of the oxalamide moiety through the reaction with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous-flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-purity reagents to minimize impurities. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxalamide group to amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the oxazinan ring can form hydrogen bonds with amino acid residues. The phenylsulfonyl group may enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the fluorobenzyl group but lacks the oxazinan ring and phenylsulfonyl group.
N-(3-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide: Similar in having the fluorobenzyl and phenylsulfonyl groups but differs in the overall structure.
Uniqueness
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of the oxazinan ring and phenylsulfonyl group differentiates it from other similar compounds and contributes to its specific reactivity and biological activity.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c21-17-10-5-4-7-15(17)13-22-19(25)20(26)23-14-18-24(11-6-12-29-18)30(27,28)16-8-2-1-3-9-16/h1-5,7-10,18H,6,11-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFXEVPDKXYLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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